H4R antagonist 1 belongs to the class of histamine H4 receptor antagonists. These compounds are characterized by their ability to inhibit the action of histamine at the H4 receptor, which is involved in various immune functions. JNJ 10191584 was developed by Janssen Pharmaceuticals and has been studied extensively for its effects on conditions such as multiple sclerosis and allergic responses .
The synthesis of H4R antagonist 1 involves several key steps that utilize advanced organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:
Technical parameters such as temperature control, reaction times, and solvent choice are critical during synthesis to optimize yield and ensure the desired molecular structure .
The molecular structure of H4R antagonist 1 can be described using its chemical formula and structural representation. The compound features:
Quantitative analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
H4R antagonist 1 participates in various chemical reactions that are pivotal for its function:
These reactions are characterized by their kinetics, which can be studied using techniques such as surface plasmon resonance or radiolabeled ligand binding assays .
The mechanism of action of H4R antagonist 1 involves competitive inhibition at the histamine H4 receptor. By binding to this receptor, the antagonist prevents histamine from activating it, leading to:
Studies have shown that treatment with JNJ 10191584 results in decreased levels of specific T-helper cell subsets involved in inflammatory responses .
H4R antagonist 1 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications .
The scientific applications of H4R antagonist 1 are diverse and include:
Ongoing research aims to further elucidate its mechanisms and optimize its efficacy for clinical use .
The histamine H4 receptor (H4R) belongs to the class A G protein-coupled receptor (GPCR) family and exhibits a characteristic seven-transmembrane (7TM) helical bundle. Cryo-electron microscopy (cryo-EM) structures of H4R bound to endogenous histamine or synthetic ligands reveal a conserved orthosteric binding pocket formed by transmembrane helices TM3, TM5, TM6, and TM7. Key residues governing ligand affinity include:
Table 1: Key Residues in H4R Ligand Binding Pocket
Residue (Ballesteros-Weinstein Number) | Role in Binding | Effect of Mutation |
---|---|---|
Asp94³.³² | Salt bridge formation | Loss of binding (D94A) |
Phe344⁷.³⁹ | π-π stacking | 10-fold ↓ agonist potency |
Trp348⁷.⁴³ | Aromatic slot | Reduced histamine affinity |
Glu5.⁴⁶⁺ | Subtype selectivity | H4R vs. H3R discrimination |
Selective antagonists exploit this pocket through:
Molecular dynamics (MD) simulations reveal that H4R antagonists stabilize distinct conformational states compared to agonists:
Table 2: Conformational Changes in Antagonist vs. Agonist-Bound H4R
Structural Feature | Antagonist-Bound State | Agonist-Bound State |
---|---|---|
TM6 position | Inward tilt (closed cytoplasmic cavity) | Outward shift (open cavity) |
Ionic lock (Arg3.50-Glu6.30) | Intact | Disrupted |
TM7 NPxxY hydration | Low water density | High water infiltration |
TM3-TM5 distance | 11.2 ± 0.3 Å | 14.8 ± 0.5 Å |
H4R primarily couples to the Gαi/o subfamily, but antagonist binding redirects multiple signaling axes:
H4R antagonists exhibit varying selectivity due to sequence homology among histamine receptors:
Table 3: Selectivity Profiles of Representative H4R Antagonists
Compound | H4R Kᵢ (nM) | H3R Selectivity (Kᵢ ratio H3R/H4R) | H1R/H2R Selectivity (Kᵢ >1 μM) | Key Selectivity Determinant |
---|---|---|---|---|
JNJ 7777120 | 4.5 | 28-fold | >1000-fold | Glu5.46 engagement |
INCB38579 | 8.2 | 15-fold | >500-fold | Thr6.55 steric fit |
VUF6002 | 79 | 5-fold | >200-fold | Modified imidazole core |
Clobenpropit* | 12 | 0.3-fold (H3R-preferring) | >100-fold | Lacks H4R-specific contacts |
*Clobenpropit included as a low-selectivity reference.
Rational design strategies to enhance selectivity:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7